molecular formula C12H12N2O3 B1296492 Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 25947-13-1

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No. B1296492
CAS RN: 25947-13-1
M. Wt: 232.23 g/mol
InChI Key: XBIOFKSFKYRIIX-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound with the linear formula C12H12N2O3 . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 hydrazone .


Synthesis Analysis

The synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be achieved from phthalic anhydride . Another method involves the use of phenylhydrazine and 2-formylbenzoic acid, followed by ethyl 2-bromo-2,2-difluoroacetate . A practical, economical, and scalable process for the synthesis of a key intermediate for olaparib, a potent inhibitor of poly (ADP-ribose) polymerase enzymes, has also been reported .


Molecular Structure Analysis

The molecular structure of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been studied in detail . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 hydrazone .

Scientific Research Applications

Marine Fungal Compounds

Continuous research on marine fungi, specifically Penicillium sp., has led to the discovery of new compounds, including derivatives similar to Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds have been identified through their unique structures and have potential applications in natural product chemistry and bioactive substance discovery Wu et al., 2010.

Antimicrobial and Cytotoxicity Studies

Novel derivatives of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. Some of these derivatives have shown promising antimicrobial activity, indicating their potential for further development as antimicrobial agents Sridhara et al., 2011.

Chemical Synthesis and Reactivity

Research on the reactivity of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate with various chemical agents has led to the synthesis of numerous compounds with potential biological activities. These studies provide insights into the compound's versatility and potential applications in medicinal chemistry and drug design Bonanomi & Palazzo, 1977.

Antimicrobial Activity of Substituted Compounds

Further exploration into substituted derivatives of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate has revealed antimicrobial properties. These findings underscore the potential of these derivatives in developing new antimicrobial agents Salvi et al., 2010.

properties

IUPAC Name

ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIOFKSFKYRIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324943
Record name Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

CAS RN

25947-13-1
Record name 25947-13-1
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Record name Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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